4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline 4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13771222
InChI: InChI=1S/C36H30N4/c37-33-9-1-23(2-10-33)27-17-28(24-3-11-34(38)12-4-24)20-31(19-27)32-21-29(25-5-13-35(39)14-6-25)18-30(22-32)26-7-15-36(40)16-8-26/h1-22H,37-40H2
SMILES: C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)N
Molecular Formula: C36H30N4
Molecular Weight: 518.6 g/mol

4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline

CAS No.:

Cat. No.: VC13771222

Molecular Formula: C36H30N4

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline -

Specification

Molecular Formula C36H30N4
Molecular Weight 518.6 g/mol
IUPAC Name 4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline
Standard InChI InChI=1S/C36H30N4/c37-33-9-1-23(2-10-33)27-17-28(24-3-11-34(38)12-4-24)20-31(19-27)32-21-29(25-5-13-35(39)14-6-25)18-30(22-32)26-7-15-36(40)16-8-26/h1-22H,37-40H2
Standard InChI Key JLNAABCOOXPFPR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)N
Canonical SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)N

Introduction

4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline is a complex organic compound featuring multiple aromatic rings and amino groups. This structure makes it a candidate for applications in material science, organic electronics, and potentially biomedical fields due to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Aromatic Coupling: Sequential coupling of aromatic amines with halogenated aromatic compounds using catalysts such as palladium or copper.

  • Reaction Conditions:

    • Solvents: Dimethylformamide (DMF), toluene.

    • Catalysts: Palladium or copper-based catalysts.

    • Bases: Potassium carbonate or similar bases to facilitate coupling.

  • Purification: Recrystallization or chromatography techniques are employed to achieve high purity.

Industrial production may involve large-scale batch reactions or continuous flow reactors, optimizing yield and efficiency.

Mechanism of Action

The compound's mechanism of action depends on the context of its application:

  • In Material Science: It acts as an electron donor or acceptor due to its conjugated system, enabling charge transfer in electronic devices.

  • In Biological Systems: The amino groups may interact with molecular targets such as enzymes or DNA through hydrogen bonding or π-stacking interactions.

Research Findings

While direct studies on this specific compound are sparse, related compounds with similar structures have been explored for:

  • Antimicrobial Activity: Aromatic amines often exhibit antimicrobial properties by disrupting microbial cell walls .

  • DNA Interaction Studies: Compounds with multiple aromatic rings and amino groups show potential for binding DNA via intercalation .

  • Material Properties: High thermal stability and conductivity due to the extended conjugation.

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